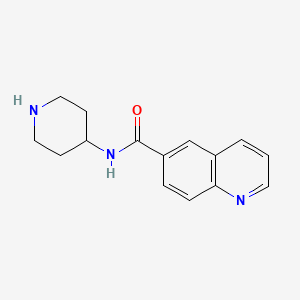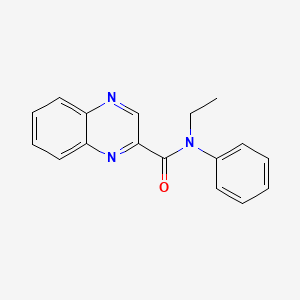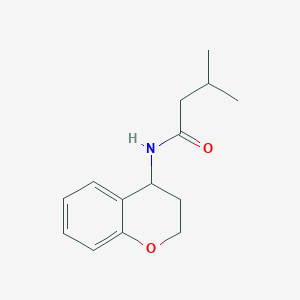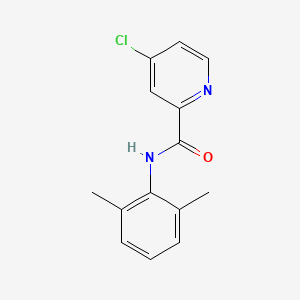
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide, also known as CDC7 inhibitor, is a small molecule that has gained attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and is being studied for its potential use in cancer treatment. In
作用机制
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase is a critical regulator of DNA replication in cancer cells. It phosphorylates key proteins involved in DNA replication, such as MCM2-7, which is essential for the initiation of DNA replication. Inhibition of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase leads to a decrease in the phosphorylation of MCM2-7, which results in the inhibition of DNA replication and ultimately, cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide have been extensively studied. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and ultimately, induce cell death. In addition, it has been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide is its specificity for 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase. This compound has been shown to selectively inhibit 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the study of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide. One direction is to explore its potential use in combination therapy with other cancer drugs. Another direction is to study its efficacy in animal models of cancer. In addition, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Conclusion
In conclusion, 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a promising candidate for cancer treatment. Its specificity for 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase and low toxicity profile make it an attractive option for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide in cancer treatment.
合成方法
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 2,6-dimethylpyridine-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,6-dimethylphenylamine to form the amide. Finally, the amide is chlorinated using phosphorus oxychloride to produce the final product. The yield of this synthesis method is approximately 50%.
科学研究应用
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase, which is essential for DNA replication in cancer cells. Inhibition of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase leads to cell cycle arrest and ultimately, cell death. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting tumor growth.
属性
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-3-5-10(2)13(9)17-14(18)12-8-11(15)6-7-16-12/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSQLLJGALGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)
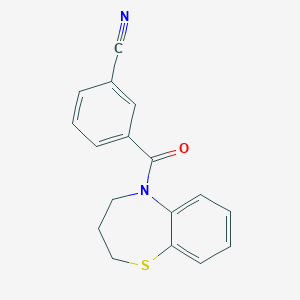
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

